5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Overview
Description
5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile is a chemical compound with the molecular formula C12H8F3N3O2S. It is known for its unique structural features, which include a trifluoromethyl group, a benzylsulfonyl group, and a pyrazole ring.
Preparation Methods
The synthesis of 5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones or β-ketoesters.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonylation: The benzylsulfonyl group can be introduced using benzyl sulfonyl chloride in the presence of a base.
Nitrile formation: The nitrile group can be introduced through the reaction of the corresponding amine with cyanogen bromide or similar reagents
Chemical Reactions Analysis
5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzylsulfonyl group may also play a role in binding to specific proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
- 5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
- 5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- 5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-methyl ester
These compounds share the pyrazole ring and trifluoromethyl group but differ in the functional groups attached to the pyrazole ring.
Properties
IUPAC Name |
5-benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c1-19-12(10(7-17)11(18-19)13(14,15)16)22(20,21)8-9-5-3-2-4-6-9/h2-6H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZUQRNFLXZBQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131063 | |
Record name | 1-Methyl-5-[(phenylmethyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318517-76-9 | |
Record name | 1-Methyl-5-[(phenylmethyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318517-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-[(phenylmethyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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